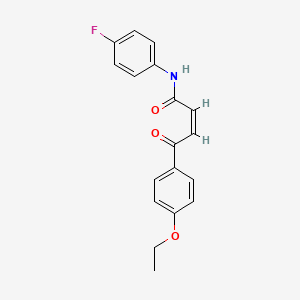

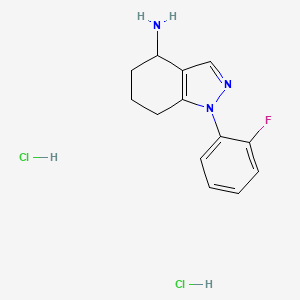

![molecular formula C15H15N5O2 B2407333 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide CAS No. 899995-98-3](/img/structure/B2407333.png)

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid with butyramide in the presence of a coupling agent and a base. N-allylation and N-propargyl alkylation of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one 3 yielded the corresponding dipolarophiles 4 and 5 which afford by condensation with arylnitrile oxides in toluene the expected new isoxazolines 6 and isoxazoles 7, respectively .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group attached to a phenyl group via a 4-oxo linker, and a butyramide group attached to the pyrazolo[3,4-d]pyrimidin-5(4H)-yl group.Chemical Reactions Analysis

This compound has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .Mecanismo De Acción

Target of Action

The primary target of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2 by fitting into its active site and forming essential hydrogen bonds with Leu83 . This interaction inhibits the enzymatic activity of CDK2, preventing it from phosphorylating key components necessary for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, within the affected cells .

Pharmacokinetics

These studies help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induced significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide in lab experiments include its potent activity, specificity, and low toxicity. However, its limitations include its high cost, limited availability, and lack of detailed information on its mechanism of action.

Direcciones Futuras

There are several potential future directions for research on N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide, including:

1. Further investigation of its mechanism of action and identification of its molecular targets.

2. Development of more efficient and cost-effective synthesis methods.

3. Exploration of its potential applications in combination with other therapeutic agents.

4. Investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.

5. Development of more specific and potent analogs of this compound with improved pharmacokinetic properties.

In conclusion, this compound is a promising small molecule inhibitor that has shown potential applications in cancer treatment, inflammation, and autoimmune disorders. Although its exact mechanism of action is not fully understood, it has been extensively studied for its potent activity and specificity. Further research is needed to fully explore its potential therapeutic applications and to develop more efficient and cost-effective synthesis methods.

Métodos De Síntesis

The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide involves a multi-step process that includes the preparation of the starting materials, coupling reactions, and purification. The exact procedure for the synthesis of this compound is not readily available in the literature, as it is considered proprietary information.

Aplicaciones Científicas De Investigación

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide has been the subject of several scientific studies, which have explored its potential applications in various fields. One of the most promising areas of research is cancer treatment, where this compound has shown potent antitumor activity in preclinical studies. It has also been investigated for its potential use in the treatment of inflammatory and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

Propiedades

IUPAC Name |

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-2-6-13(21)18-19-10-16-14-12(15(19)22)9-17-20(14)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFREQVRBBQSPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

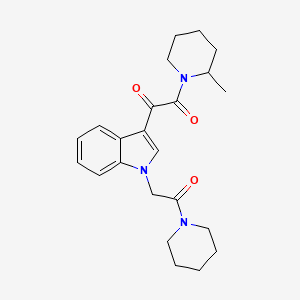

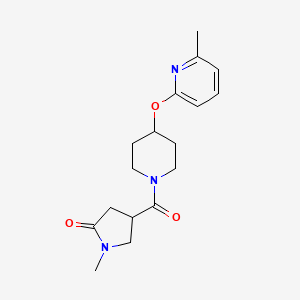

![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)

![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)

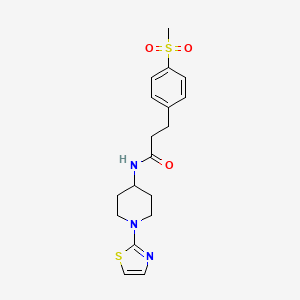

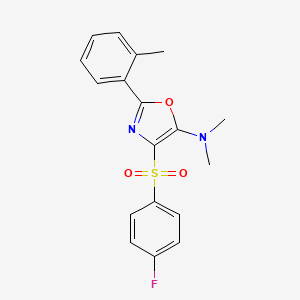

![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)

![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)

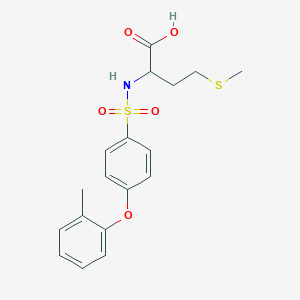

![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)